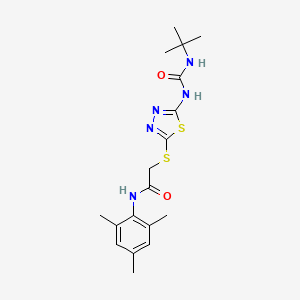

2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-mesitylacetamide

Description

2-((5-(3-(tert-Butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-mesitylacetamide is a thiadiazole derivative characterized by a tert-butyl urea substituent on the thiadiazole ring and a mesityl (2,4,6-trimethylphenyl) group attached via an acetamide linkage. The thiadiazole core is a heterocyclic scaffold known for its electron-withdrawing properties and role in enhancing metabolic stability and bioactivity . This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where urea and thioether functionalities are critical .

Properties

IUPAC Name |

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O2S2/c1-10-7-11(2)14(12(3)8-10)19-13(24)9-26-17-23-22-16(27-17)20-15(25)21-18(4,5)6/h7-8H,9H2,1-6H3,(H,19,24)(H2,20,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPFKVWVOJBZCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-mesitylacetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is a derivative of thiadiazole, which has been studied for various biological applications including antibacterial and antifungal properties.

Chemical Structure

The compound features a complex structure that includes a thiadiazole ring, a ureido group, and a mesityl acetamide moiety. The presence of the tert-butyl group enhances lipophilicity, which may influence its biological activity.

Antibacterial Properties

Research indicates that thiadiazole derivatives exhibit notable antibacterial activity. For instance, compounds similar to this compound have been shown to inhibit the growth of various bacterial strains, including resistant strains. The mechanism typically involves interference with bacterial cell wall synthesis or protein synthesis pathways .

Antifungal Activity

Thiadiazole derivatives are also recognized for their antifungal properties. Studies have demonstrated that modifications in the thiadiazole structure can enhance activity against phytopathogenic fungi. This suggests that the compound may possess potential as an agricultural fungicide .

Cytotoxicity and Antitumor Activity

Preliminary evaluations of related thiadiazole compounds have indicated cytotoxic effects against cancer cell lines. The specific mechanisms are under investigation but may involve apoptosis induction or cell cycle arrest. Further studies are needed to elucidate the precise antitumor effects of this compound .

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated several thiadiazole derivatives for antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with bulky groups, such as tert-butyl, showed enhanced efficacy compared to their simpler counterparts. This supports the hypothesis that steric hindrance may play a role in improving antibacterial potency .

Case Study 2: Antifungal Activity

In another investigation focused on agricultural applications, researchers synthesized a series of thiadiazole-based compounds and tested them against Fusarium species. The results demonstrated that certain derivatives exhibited significant antifungal activity at low concentrations, suggesting potential use in crop protection strategies .

Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Thiadiazole derivatives vary widely in substituents, impacting their physicochemical and biological profiles. Key comparisons include:

Key Observations:

- The target compound’s tert-butyl urea group distinguishes it from derivatives with simpler alkyl/aryl thioethers (e.g., 5e, 5f) or phenyl urea (4g). This substituent may enhance metabolic stability compared to nitro or chlorophenyl groups, which are prone to enzymatic reduction or hydrolysis .

- Melting points for urea-containing derivatives (e.g., 4g: 263–265°C) are higher than those of non-urea analogs (e.g., 5e: 132–134°C), suggesting stronger intermolecular hydrogen bonding in the former .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-mesitylacetamide?

- The synthesis typically involves sequential steps: (i) formation of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazide derivatives (e.g., with carboxylic acids or acyl chlorides), (ii) introduction of the tert-butyl urea group via nucleophilic substitution or coupling reactions, and (iii) thioether linkage formation between the thiadiazole and mesitylacetamide moieties using coupling agents like NaH in DMF .

- Critical conditions: Maintain anhydrous environments for acylation steps, use polar aprotic solvents (DMF, DMSO) for solubility, and optimize temperatures (60–100°C) to prevent decomposition. Purification via column chromatography or recrystallization is essential for high yields (>70%) .

Q. Which spectroscopic and analytical techniques are most reliable for confirming the compound’s structure and purity?

- 1H/13C NMR : Assign peaks for the tert-butyl group (δ ~1.3 ppm, singlet), thiadiazole protons (δ 7.5–8.5 ppm), and mesityl aromatic protons (δ 6.8–7.2 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the thiadiazole and urea groups .

- X-ray crystallography : Resolve regiochemistry of substitutions on the thiadiazole ring and confirm hydrogen bonding in the urea moiety .

- HPLC : Monitor purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro biological activity and in vivo efficacy observed with this compound?

- Solubility optimization : Poor solubility often limits bioavailability. Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (10–200 nm size) via antisolvent precipitation .

- Metabolic stability assays : Perform microsomal stability tests (human/rat liver microsomes) to identify metabolic hotspots (e.g., tert-butyl group oxidation) and introduce blocking substituents .

- Pharmacokinetic profiling : Measure plasma half-life (t1/2) and tissue distribution in rodent models to correlate exposure with efficacy .

Q. What strategies enable regioselective modifications on the thiadiazole ring to enhance target binding affinity?

- Directing groups : Introduce electron-withdrawing groups (e.g., -NO2) at the 5-position of thiadiazole to direct electrophilic substitutions to the 2-position .

- Cross-coupling reactions : Use Pd-catalyzed Suzuki-Miyaura couplings to attach aryl/heteroaryl groups selectively to the thiadiazole sulfur atom .

- Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to predict substituent effects on ring electron density and guide synthetic prioritization .

Q. How can researchers validate the proposed mechanism of action involving kinase inhibition or protein binding?

- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects and refine SAR .

- Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) between the compound and purified target proteins (e.g., EGFR or PI3K) .

- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein stability shifts after compound treatment .

Data Contradiction Analysis

Q. How should discrepancies in IC50 values across different assay formats (e.g., enzymatic vs. cellular) be addressed?

- Assay conditions : Ensure consistency in ATP concentrations (1 mM for enzymatic vs. physiological 0.1–1 µM in cells) and buffer pH (7.4 vs. 6.5 in lysosomes) .

- Membrane permeability : Use parallel artificial membrane permeability assays (PAMPA) to quantify passive diffusion and adjust for efflux pump activity (e.g., P-gp) .

- Data normalization : Express IC50 values relative to positive controls (e.g., staurosporine) to account for inter-assay variability .

Methodological Recommendations

- Reaction monitoring : Use TLC (Silica 60 F254, hexane/EtOAc 3:1) to track intermediates and ensure step completion .

- Scale-up challenges : Implement flow chemistry for exothermic steps (e.g., thiadiazole cyclization) to improve safety and reproducibility .

- Troubleshooting synthesis failures : Characterize byproducts via LC-MS/MS to identify hydrolysis of the urea group or thioether oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.